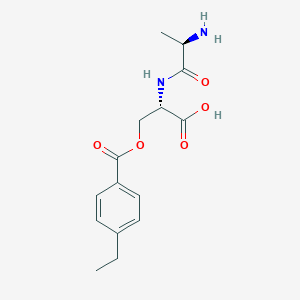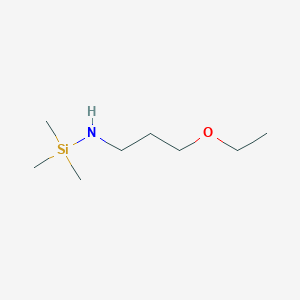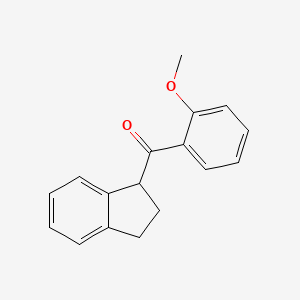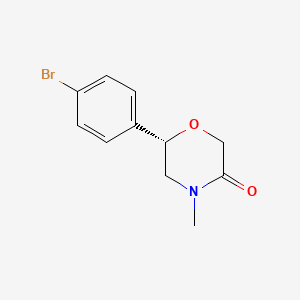![molecular formula C19H19IN2O2 B12631048 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 920537-45-7](/img/structure/B12631048.png)
2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide is a compound that belongs to the class of organic compounds known as 3-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 3-position. Indole derivatives are significant in natural products and drugs due to their various biologically vital properties .
Métodos De Preparación
The synthesis of 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses methanesulfonic acid under reflux in methanol to produce the corresponding tricyclic indole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide can be compared with other similar compounds, such as:
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 5-Methoxy-N-acetyltryptamine
These compounds share similar indole structures but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
920537-45-7 |
|---|---|
Fórmula molecular |
C19H19IN2O2 |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
2-iodo-N-[2-(5-methoxy-1-methylindol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H19IN2O2/c1-22-12-13(16-11-14(24-2)7-8-18(16)22)9-10-21-19(23)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
Clave InChI |
DEZNWIFMXZBZBZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)

![1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B12630994.png)

![Decyltris[(propan-2-yl)oxy]silane](/img/structure/B12631002.png)



silane](/img/structure/B12631019.png)


![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)

